molecular formula C14H10N4O3S B12681854 Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone CAS No. 5398-48-1

Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone

Cat. No.: B12681854
CAS No.: 5398-48-1
M. Wt: 314.32 g/mol
InChI Key: DWWMZADRQWXKFN-OVCLIPMQSA-N
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Description

Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzaldehyde moiety substituted with a hydroxy group at the para position, a nitro group at the 6-position, and a benzothiazolylhydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone typically involves the condensation of p-hydroxybenzaldehyde with 6-nitro-2-benzothiazolylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. It may also inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 2-nitro-: Similar structure but with a nitro group at the ortho position.

    Benzaldehyde, 4-hydroxy-: Lacks the nitro and benzothiazolylhydrazone groups.

    2-Hydroxy-6-nitrobenzaldehyde: Similar but without the benzothiazolylhydrazone group.

Uniqueness

Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone is unique due to the combination of functional groups it possesses. The presence of both the hydroxy and nitro groups, along with the benzothiazolylhydrazone moiety, imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

5398-48-1

Molecular Formula

C14H10N4O3S

Molecular Weight

314.32 g/mol

IUPAC Name

4-[(E)-[(6-nitro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C14H10N4O3S/c19-11-4-1-9(2-5-11)8-15-17-14-16-12-6-3-10(18(20)21)7-13(12)22-14/h1-8,19H,(H,16,17)/b15-8+

InChI Key

DWWMZADRQWXKFN-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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